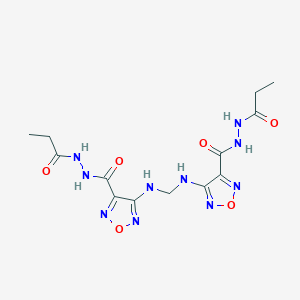
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(Methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide), also known as MPOC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. MPOC is a derivative of 1,2,5-oxadiazole, which is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. MPOC is synthesized through a multistep process that involves the reaction of various chemicals under specific conditions.
Mécanisme D'action
The mechanism of action of 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) is not fully understood, but it is believed to involve the formation of covalent bonds with proteins and other biomolecules. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) contains reactive carbonyl groups that can react with amino groups on proteins, resulting in the formation of stable adducts. This reaction can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can cross the blood-brain barrier and accumulate in the brain, where it can modulate neurotransmitter release and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) in lab experiments is its ability to selectively modify proteins and other biomolecules. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can be used as a tool to study protein function and interactions, as well as to design novel materials and drug delivery systems. However, one limitation of using 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) is its potential toxicity and side effects. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) contains reactive groups that can react with cellular biomolecules, which can lead to cellular damage and toxicity.
Orientations Futures
There are several future directions for research on 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide). One direction is to further investigate its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a drug delivery system for the treatment of neurological disorders. Additionally, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can be used as a building block for the synthesis of novel materials and polymers, which can have potential applications in various fields of materials science.
Méthodes De Synthèse
The synthesis of 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) involves the reaction of 4,4'-methylenebis(2-chloroaniline) with propionic anhydride in the presence of triethylamine. This reaction results in the formation of 4,4'-(methylenediimino)bis(N-propionyl-2-chloroaniline), which is then reacted with sodium azide and copper sulfate to form 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide). The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been found to have potential applications in various fields of scientific research, including biochemistry, pharmacology, and materials science. In biochemistry, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been used as a fluorescent probe to study protein-protein interactions and enzyme activity. In pharmacology, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In materials science, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
N'-propanoyl-4-[[[4-[(propanoylamino)carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N10O6/c1-3-6(24)16-18-12(26)8-10(22-28-20-8)14-5-15-11-9(21-29-23-11)13(27)19-17-7(25)4-2/h3-5H2,1-2H3,(H,14,22)(H,15,23)(H,16,24)(H,17,25)(H,18,26)(H,19,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLPQXAHMWVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1=NON=C1NCNC2=NON=C2C(=O)NNC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)

![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B6077959.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)

![2-{[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6077985.png)
![2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077991.png)

![N,N,N'-triethyl-N'-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B6078006.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6078011.png)
![2-(4-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B6078015.png)
![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)
![N-cyclohexyl-N'-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B6078034.png)